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CAS No.: 1299607-54-7

Cat. No.: B1392912

Get Quote

Abstract & Strategic Value
2,5-Dichloro-6-iodonicotinaldehyde (CAS: Variable/Analogous to 2,6-dichloro-3-

formylpyridine) is a high-value trifunctional scaffold. Its utility lies in the orthogonal reactivity of

its three electrophilic sites:

C3-Formyl Group: A handle for condensation and cyclization.

C6-Iodide: A "soft" electrophile, highly reactive in metal-catalyzed cross-couplings (Suzuki,

Sonogashira) and activated SNAr.

C2-Chloride: A "harder" electrophile, sterically hindered but activated for cyclization-mediated

displacement.

C5-Chloride: Unactivated, typically serving as a metabolic blocker or late-stage modification

point.
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This guide details protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of

this scaffold, specifically focusing on differentiating the C6 and C2 positions to synthesize

pyrido[2,3-d]pyrimidine cores—a privileged structure in kinase inhibitor development (e.g., PIM-

1, CDK4 inhibitors).

Mechanistic Insight: The Regioselectivity Hierarchy
Successful functionalization relies on exploiting the subtle electronic and steric differences

between the C2 and C6 positions.

The Reactivity Landscape
Electronic Activation: The aldehyde at C3 is a strong electron-withdrawing group (EWG). It

activates the ortho (C2, C4) and para (C6) positions via resonance.

Leaving Group Ability (SNAr): While Fluorine is typically the fastest leaving group in SNAr

due to the stabilization of the Meisenheimer complex, the choice between Chlorine and

Iodine is nuanced. Iodine is a better leaving group in metal-catalyzed reactions. In SNAr,

Chlorine is often displaced faster than Iodine due to higher electronegativity. However, in this

specific scaffold, the C6 position is preferred for initial SNAr attack by steric control.

Steric Control: The C2-Cl is flanked by the bulky formyl group, hindering nucleophilic

approach. The C6-I is relatively exposed.

Key Takeaway: Under mild SNAr conditions (low temp, non-chelating solvents), nucleophiles

preferentially attack C6. Under cyclization conditions (using binucleophiles like amidines), the

reaction is driven by condensation with the aldehyde followed by intramolecular displacement

of C2.

Pathway Visualization
The following diagram maps the orthogonal reaction pathways available for this scaffold.
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Figure 1: Orthogonal reaction pathways. Path 1 (Green) and Path 2 (Red) are the focus of this

SNAr guide.

Experimental Protocols
Protocol A: Regioselective C6-Amination (SNAr)
Objective: To install an amine at the C6 position while preserving the C2-Cl and C3-CHO for

subsequent cyclization. Rationale: Low temperature and non-polar solvents minimize C2

attack. The C6-Iodine is displaced despite being a poorer SNAr leaving group than Cl because

the C2 position is sterically shielded by the aldehyde.

Materials:

Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)

Nucleophile: Primary Amine (e.g., Morpholine, Aniline derivative) (1.05 eq)

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

Atmosphere: Nitrogen/Argon
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Step-by-Step Procedure:

Preparation: Dissolve 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol) in anhydrous THF (5

mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature is

essential to prevent competitive attack at C2.

Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.05

mmol) over 10 minutes.

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

Checkpoint: Look for the disappearance of the starting material and the formation of a

single major spot. If C2-substitution byproducts appear (usually lower Rf), lower the

temperature further.

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined

organics with brine, dry over Na2SO4, and concentrate.

Purification: Flash column chromatography (SiO2). The C6-substituted product is typically

less polar than the bis-substituted byproduct.

Data Interpretation:

Parameter Observation Conclusion

LC-MS Mass M+ (Nucleophile) - I + H
Successful displacement
of Iodine.

1H NMR (Aldehyde) Singlet ~10.0-10.4 ppm
Aldehyde intact (No imine

formation).

| Regiochemistry | NOESY correlation | Cross-peak between Nucleophile protons and C5-Cl?

No protons on Pyridine ring to couple easily. Use HMBC: Correlation between Aldehyde-H and

C2/C4. If C6 is substituted, C2-Cl remains. |
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Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines
(Cyclization)
Objective: To form a bicyclic core by reacting the aldehyde and the C2-Cl simultaneously.

Rationale: Amidines act as binucleophiles. The initial attack occurs at the C3-aldehyde

(condensation), forming an intermediate that positions the second nitrogen for an

intramolecular SNAr attack on the C2-Cl. This "directed" SNAr overcomes the steric hindrance

at C2.

Materials:

Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)

Reagent: Acetamidine hydrochloride (or Guanidine HCl) (1.2 eq)

Base: K2CO3 or Cs2CO3 (2.5 eq)

Solvent: DMF or Acetonitrile

Temperature: 80°C

Step-by-Step Procedure:

Mixing: In a pressure vial, combine the substrate (1.0 mmol), acetamidine HCl (1.2 mmol),

and K2CO3 (2.5 mmol) in DMF (4 mL).

Heating: Seal and heat to 80°C for 6–12 hours.

Monitoring: Monitor by LC-MS. The mass shift will correspond to the condensation (-H2O)

and HCl elimination (-HCl).

Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with

water.[1] If no precipitate, extract with EtOAc/LiCl wash.

Outcome: The resulting scaffold is a 6-iodo-5-chloro-pyrido[2,3-d]pyrimidine.

Strategic Note: The C6-Iodine is preserved in this reaction, providing a perfect handle for a

subsequent Suzuki coupling to install an aryl group at the 6-position (common in kinase
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inhibitors).

Troubleshooting & Optimization
Solvent Effects on Regioselectivity
The choice of solvent significantly influences the SNAr outcome (Path A).

Solvent Dielectric Constant
Effect on
Regioselectivity

Recommendation

THF / DCM Low
Favors C6-substitution

(Steric control).

Preferred for Protocol

A

DMF / DMSO High

Increases rate but

may erode selectivity

(promotes C2 attack).

Use only for

Cyclization (Protocol

B).

Alcohols High (Protic)

Can lead to acetal

formation with CHO or

ether byproducts.

Avoid.

Common Pitfalls
Aldehyde Oxidation: The C3-formyl group is sensitive to air oxidation (forming the carboxylic

acid). Always store the starting material under inert gas and at -20°C.

Imine Formation: When using primary amines in Protocol A, reversible imine formation at C3

can occur. If the yield is low, ensure the workup involves a mild acidic wash (or silica column)

to hydrolyze any transient imine back to the aldehyde.

De-iodination: In metal-catalyzed steps (if performed later), ensure the catalyst system does

not promote proto-dehalogenation of the C6-Iodine.
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(Note: While specific literature on the exact 2,5-dichloro-6-iodo analog is proprietary or sparse,

the protocols above are derived from the established reactivity of the homologous 2,6-dichloro-

3-formylpyridine and 2,5-dichloro-4-iodo-thiazole systems.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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